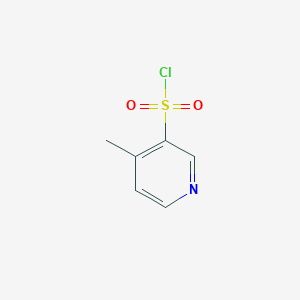

4-Methylpyridine-3-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylpyridine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-5-2-3-8-4-6(5)11(7,9)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYAPMZPZXAVTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90612651 | |

| Record name | 4-Methylpyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372198-42-0 | |

| Record name | 4-Methyl-3-pyridinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372198-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylpyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methylpyridine 3 Sulfonyl Chloride

Established Reaction Pathways

The most well-documented and industrially relevant method for the synthesis of 4-methylpyridine-3-sulfonyl chloride is the diazotization of a substituted 3-aminopyridine (B143674), followed by a sulfonyl chlorination reaction, often referred to as a Sandmeyer-type reaction.

Diazotization-Sulfonyl Chlorination of Substituted 3-Aminopyridines

This classical approach commences with 3-amino-4-methylpyridine (B17607) as the starting material. The synthesis proceeds in two main steps: the formation of a diazonium salt and its subsequent reaction to introduce the sulfonyl chloride group.

The initial step involves the diazotization of 3-amino-4-methylpyridine. This is typically achieved by treating the amine with a source of nitrous acid, most commonly generated in situ from sodium nitrite (B80452) and a strong mineral acid such as hydrochloric acid. The reaction is conducted at low temperatures, generally between 0 and 5 °C, to ensure the stability of the resulting diazonium salt, which is highly reactive and prone to decomposition at elevated temperatures.

Following the formation of the 4-methylpyridine-3-diazonium salt, the second step is the introduction of the sulfonyl chloride group. This is accomplished by reacting the diazonium salt with sulfur dioxide in the presence of a copper(I) chloride catalyst. wikipedia.orgnih.gov The sulfur dioxide acts as the source of the sulfonyl group, and the copper catalyst facilitates the radical-nucleophilic aromatic substitution mechanism characteristic of the Sandmeyer reaction. wikipedia.org An alternative and frequently used reagent for this transformation is thionyl chloride, which can also serve as the source of the sulfonyl chloride group in a copper-catalyzed reaction. chemicalbook.comgoogle.com

A detailed patent describes a similar procedure for the synthesis of pyridine-3-sulfonyl chloride, which can be adapted for the 4-methyl derivative. This process involves the preparation of a diazonium fluoroborate salt from 3-aminopyridine, which is then reacted with thionyl chloride in the presence of a cuprous chloride catalyst to yield the desired sulfonyl chloride. google.com The reaction is carried out at low temperatures (0-5 °C) and can achieve high yields. google.com

| Step | Reagents | Typical Conditions | Purpose |

| Diazotization | 3-Amino-4-methylpyridine, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 0-5 °C | Conversion of the amino group to a diazonium salt. |

| Sulfonyl Chlorination | 4-Methylpyridine-3-diazonium salt, Sulfur Dioxide (SO₂) / Thionyl Chloride (SOCl₂), Copper(I) Chloride (CuCl) | 0-5 °C | Introduction of the sulfonyl chloride moiety. |

Optimization of Reaction Parameters and Reaction Conditions

The successful synthesis of this compound via the diazotization-sulfonyl chlorination pathway is highly dependent on the careful control and optimization of several reaction parameters.

Temperature: Strict temperature control is arguably the most critical parameter. Diazonium salts are thermally unstable and can explosively decompose. Maintaining a low temperature, typically between 0 and 5 °C, throughout the diazotization and subsequent sulfonyl chlorination steps is essential to prevent the formation of unwanted byproducts and ensure safety.

Catalyst: The choice and concentration of the copper catalyst are crucial for the efficiency of the Sandmeyer-type reaction. Copper(I) chloride is the most commonly employed catalyst, facilitating the single-electron transfer mechanism. The catalytic amount needs to be optimized to ensure a high reaction rate without promoting undesired side reactions.

Acid Concentration: The concentration of the mineral acid used in the diazotization step affects both the formation of nitrous acid and the stability of the diazonium salt. The acidity of the medium must be carefully controlled to ensure the reaction proceeds efficiently.

Exploration of Novel and Modified Synthetic Approaches

While the classical diazotization-sulfonyl chlorination route is well-established, research into alternative and improved synthetic methodologies continues, driven by the desire for milder reaction conditions, higher yields, and greater operational simplicity.

One notable modified approach involves the synthesis of 4-methylpyridine-3-sulfonic acid as an intermediate, which is then converted to the corresponding sulfonyl chloride. The sulfonation of 4-methylpyridine (B42270) can be achieved, and the resulting sulfonic acid can be treated with a chlorinating agent such as phosphorus pentachloride or thionyl chloride to afford this compound. googleapis.com This two-step process offers an alternative to the direct formation from the amino-substituted pyridine (B92270).

A recent development in Sandmeyer-type reactions is the use of stable sulfur dioxide surrogates, such as 1,4-bis(sulfur dioxide)dabigatran (DABSO). A novel one-pot Sandmeyer chlorosulfonylation of aromatic amines using DABSO in the presence of a copper catalyst and hydrochloric acid has been reported. acs.org This method avoids the handling of gaseous sulfur dioxide and offers a more practical and scalable process. acs.org

Another innovative strategy focuses on the late-stage functionalization of primary sulfonamides. A method utilizing a pyrylium (B1242799) salt (Pyry-BF4) to activate the otherwise unreactive primary sulfonamide NH2 group allows for its conversion into a sulfonyl chloride. nih.gov If 4-methylpyridine-3-sulfonamide (B1598213) were readily available, this method could provide a mild and highly selective route to the target compound. nih.gov

Furthermore, direct C-H functionalization represents a modern and atom-economical approach. While not yet reported for the direct synthesis of this compound, methods for the direct C-H sulfonylation of 4-alkylpyridines to form picolyl sulfones have been developed. nih.gov These reactions proceed via N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediates and demonstrate the potential for novel synthetic strategies that bypass the need for pre-functionalized starting materials like aminopyridines. nih.gov

Chemo- and Regioselectivity in the Functionalization of Pyridine Rings

The synthesis of this compound is a prime example of the importance of chemo- and regioselectivity in the functionalization of heterocyclic aromatic rings. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles primarily to the 3-position.

In the established synthetic pathway starting from 3-amino-4-methylpyridine, the regiochemical outcome is predetermined by the substitution pattern of the starting material. The amino group at the 3-position is selectively converted to the diazonium salt, which is then replaced by the sulfonyl chloride group. This strategy circumvents the challenges associated with the direct electrophilic sulfonation of 4-methylpyridine.

Direct sulfonation of 4-methylpyridine would present a significant regioselectivity challenge. The methyl group at the 4-position is an activating, ortho-para directing group, while the pyridine nitrogen is a deactivating, meta-directing group. Therefore, an incoming electrophile would be directed to the positions ortho to the methyl group (positions 3 and 5) and meta to the nitrogen atom (positions 3 and 5). While this convergence of directing effects favors substitution at the 3- and 5-positions, achieving exclusive or high selectivity for the 3-position over the 5-position can be difficult, often leading to a mixture of isomers.

By utilizing 3-amino-4-methylpyridine, the synthesis leverages the inherent reactivity of the amino group for diazotization, a transformation that is specific to this functional group. The subsequent Sandmeyer-type reaction ensures that the sulfonyl chloride group is introduced precisely at the position formerly occupied by the amino group, thus achieving excellent regiocontrol. This highlights a common synthetic strategy where the desired regiochemistry is installed in the starting material, rather than being controlled during a potentially unselective aromatic substitution reaction.

Chemical Reactivity and Mechanistic Investigations of 4 Methylpyridine 3 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfonyl chloride functional group is a cornerstone of synthetic chemistry, primarily due to the high electrophilicity of the sulfur atom. This reactivity is driven by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making the sulfur atom susceptible to attack by a wide range of nucleophiles. Consequently, 4-Methylpyridine-3-sulfonyl chloride serves as a versatile intermediate for the synthesis of various sulfur-containing compounds through nucleophilic substitution pathways. smolecule.com These reactions typically proceed via a concerted SN2-type displacement or a stepwise addition-elimination mechanism, depending on the nucleophile and reaction conditions.

The reaction between a sulfonyl chloride and a primary or secondary amine, known as aminolysis or sulfonylation of amines, is the most common and direct method for the synthesis of sulfonamides. cbijournal.comthieme-connect.com This transformation is of significant importance as the sulfonamide moiety is a key pharmacophore found in numerous therapeutic agents. researchgate.net The reaction of this compound with an amine proceeds readily, typically in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. cbijournal.com

The general reaction is as follows: C₆H₆ClNO₂S + R¹R²NH → C₅H₄N(CH₃)(SO₂NR¹R²) + HCl

The choice of solvent and base is crucial for optimizing reaction yields, which are often high to excellent. cbijournal.com Dichloromethane and tetrahydrofuran (B95107) (THF) are commonly employed solvents. cbijournal.com

Table 1: Representative Aminolysis Reactions This table is illustrative and shows the expected products from the reaction of this compound with various amines under typical sulfonylation conditions.

| Amine Nucleophile | Product Name | Expected Yield Range |

| Aniline | N-phenyl-4-methylpyridine-3-sulfonamide | High |

| Benzylamine | N-benzyl-4-methylpyridine-3-sulfonamide | High |

| Morpholine | 4-((4-methylpyridin-3-yl)sulfonyl)morpholine | Excellent |

| Piperidine | 3-(piperidin-1-ylsulfonyl)-4-methylpyridine | Excellent |

Analogous to aminolysis, this compound can react with alcohols in a process known as alcoholysis to yield sulfonic esters (sulfonates). This reaction is also typically facilitated by the presence of a non-nucleophilic base to scavenge the HCl generated. While fundamentally similar to aminolysis, the alcoholysis of sulfonyl chlorides can sometimes require slightly more forcing conditions due to the generally lower nucleophilicity of alcohols compared to amines.

The general reaction is as follows: C₆H₆ClNO₂S + R-OH → C₅H₄N(CH₃)(SO₂OR) + HCl

The resulting sulfonic esters are valuable intermediates in organic synthesis, often used as leaving groups in substitution reactions or as protecting groups.

Table 2: Representative Alcoholysis Reactions This table illustrates the expected formation of sulfonic esters from this compound and various alcohols.

| Alcohol Nucleophile | Product Name |

| Methanol | Methyl 4-methylpyridine-3-sulfonate |

| Ethanol | Ethyl 4-methylpyridine-3-sulfonate |

| Phenol | Phenyl 4-methylpyridine-3-sulfonate |

The reaction of this compound with thiols (thiolysis) is expected to produce sulfonyl thioesters (thiosulfonates). This reaction follows the same nucleophilic substitution pattern seen with amines and alcohols, with the sulfur atom of the thiol acting as the nucleophile.

However, the chemistry relating thiols and sulfonyl chlorides is more commonly explored in the opposite direction: the oxidative chlorination of thiols is a primary method for synthesizing sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org Reagents such as hydrogen peroxide combined with thionyl chloride can efficiently convert aromatic, heterocyclic, and aliphatic thiols into their corresponding sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org This highlights the close synthetic relationship between these two functional groups, which are interconvertible via redox processes.

Electrophilic Nature and Interaction with Nucleophiles

The chemical behavior of this compound is dominated by the electrophilic character of the sulfur atom within the sulfonyl chloride moiety (-SO₂Cl). The sulfur atom is in a high oxidation state (+6) and is bonded to three highly electronegative atoms: two oxygens and one chlorine. This arrangement results in a significant partial positive charge on the sulfur atom, rendering it an excellent electrophile.

This inherent electrophilicity is the driving force for its reactions with a broad spectrum of nucleophiles, as detailed in the preceding sections (3.1.1, 3.1.2, 3.1.3). Nucleophiles, which are electron-rich species, are readily attracted to the electron-deficient sulfur center, initiating substitution reactions where the chloride ion serves as an effective leaving group. The pyridine ring itself, particularly when unprotonated, contains a nucleophilic nitrogen atom, which plays a critical role in the mechanistic pathways of certain reactions, such as the picolyl C-H activation discussed in section 3.4.

Oxidative and Reductive Transformations of the Pyridine Nucleus and Sulfonyl Group

The this compound molecule possesses two main sites susceptible to redox transformations: the sulfonyl chloride group and the pyridine ring.

Reduction: The sulfonyl chloride group can be readily reduced. A common transformation is its conversion to the corresponding thiol (4-methylpyridine-3-thiol). This can be achieved using various reducing agents. For instance, triphenylphosphine (B44618) (PPh₃) in toluene (B28343) is an effective reagent for the reduction of aryl sulfonyl chlorides to aryl thiols. nih.govorganic-chemistry.org Another classical method involves the use of zinc dust in the presence of an acid, such as sulfuric acid. sciencemadness.org This reduction provides a valuable synthetic route to pyridine thiols from the more stable sulfonyl chloride precursors.

Oxidation: The sulfur atom in the sulfonyl chloride group is already in a high oxidation state (+6) and is therefore resistant to further oxidation. However, the pyridine nucleus can be oxidized. The nitrogen atom of the pyridine ring can be oxidized to form the corresponding Pyridine-N-oxide. While specific studies on the N-oxidation of this compound are not prevalent, this is a common transformation for many pyridine derivatives using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). Such a transformation would significantly alter the electronic properties and reactivity of the heterocyclic ring.

Furthermore, the synthesis of sulfonyl chlorides often involves an oxidative step. For example, thiols can be converted to sulfonyl chlorides via oxidative chlorination, a process that highlights the redox relationship between these sulfur functional groups. organic-chemistry.orgacsgcipr.org

Mechanistic Rationales for Sulfonylation Processes, Including Picolyl C–H Activation

Beyond simple nucleophilic substitution at the sulfur center, a more complex and synthetically powerful reaction pathway has been identified when 4-alkylpyridines react with sulfonyl chlorides. This process results in the formal sulfonylation of the typically unactivated C–H bond of the picolyl (4-methyl) group. acs.org

The reaction between a 4-alkylpyridine and an aryl sulfonyl chloride, in the presence of a base like triethylamine (Et₃N) and often a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), proceeds through a unique mechanism involving an alkylidene dihydropyridine (B1217469) intermediate. acs.org

The proposed mechanism unfolds in several steps:

N-Sulfonylation: The reaction initiates with the nucleophilic pyridine nitrogen attacking the electrophilic sulfonyl chloride. This forms an N-sulfonyl pyridinium (B92312) salt. acs.org

Picolyl C-H Activation: The formation of the pyridinium salt significantly increases the acidity of the protons on the 4-methyl group. The base (Et₃N) then deprotonates the picolyl carbon. acs.org

Formation of Alkylidene Dihydropyridine: Deprotonation leads to the formation of a neutral 4-alkylidene-1,4-dihydropyridine intermediate. This species is a key reactive intermediate in the pathway. acs.org

C-Sulfonylation: The alkylidene dihydropyridine, which is now nucleophilic at the exocyclic carbon, attacks a second molecule of the sulfonyl chloride. This step forms the new C-S bond at the picolyl position. acs.org

Rearomatization: The resulting intermediate can then rearomatize. This may involve the loss of the N-sulfonyl group (N-desulfonylation) or proceed through a subsequent deprotonation and final workup with aqueous acid to yield the 4-picolyl sulfone product. acs.org

This mechanistic rationale explains how the relatively inert C–H bond of the methyl group is activated for functionalization, providing a direct route to synthetically valuable picolyl sulfones. acs.org

Table 3: Substrate Scope for Picolyl C–H Sulfonylation with Aryl Sulfonyl Chlorides Data adapted from research on the C-sulfonylation of various 4-alkylpyridines, demonstrating the versatility of the picolyl C-H activation mechanism. acs.org

| 4-Alkylpyridine Substrate | Aryl Sulfonyl Chloride | Product Yield (%) |

| 4-Ethylpyridine | Benzenesulfonyl chloride | Good |

| 4-Ethylpyridine | 2,4,6-Trimethylbenzenesulfonyl chloride | Good |

| 4-Ethylpyridine | 2,4,6-Triisopropylbenzenesulfonyl chloride | Good |

| 4-Ethylpyridine | 1-Naphthalenesulfonyl chloride | Good |

| 4-Ethylpyridine | 4-Nitrobenzenesulfonyl chloride | Good |

| 4-Ethylpyridine | 2-Pyridinesulfonyl chloride | 81 |

| 4-Picoline | Benzenesulfonyl chloride | Good |

| 4-Benzylpyridine | Benzenesulfonyl chloride | Good |

Advanced Applications in Organic Synthesis

Precursor in the Synthesis of Diverse Pyridine (B92270) Derivatives

The sulfonyl chloride moiety of 4-methylpyridine-3-sulfonyl chloride is a highly reactive electrophilic center, readily undergoing nucleophilic substitution with a wide range of nucleophiles. This reactivity is the foundation of its utility as a precursor to a variety of substituted pyridine derivatives, including polysubstituted pyridine-3-sulfonic acids and their derivatives, as well as N-substituted sulfonic acids and sulfonyl amides.

Formation of Polysubstituted Pyridine-3-sulfonic Acids and their Derivatives

The hydrolysis of this compound provides a straightforward route to 4-methylpyridine-3-sulfonic acid. While this reaction itself is simple, the true synthetic utility lies in the subsequent modification of the pyridine ring or the sulfonic acid group to generate polysubstituted derivatives. The methyl group at the 4-position can be a site for further functionalization, and the pyridine ring can undergo various substitution reactions, depending on the reaction conditions and the directing effects of the existing substituents.

The conversion of substituted 3-aminopyridines to their corresponding pyridine-3-sulfonyl chlorides through diazotization, followed by substitution with a sulfonyl group, is a common synthetic strategy. These sulfonyl chlorides can then be readily converted to the corresponding pyridine-3-sulfonic acids and their amide derivatives researchgate.net. This highlights the accessibility of a range of substituted pyridine-3-sulfonic acid precursors.

Table 1: Examples of Polysubstituted Pyridine-3-sulfonic Acid Derivatives

| Precursor | Reagents and Conditions | Product |

|---|---|---|

| This compound | H₂O | 4-Methylpyridine-3-sulfonic acid |

Construction of N-Substituted Sulfonic Acids and Sulfonyl Amides

The reaction of this compound with primary and secondary amines is a robust and efficient method for the synthesis of a wide array of N-substituted sulfonamides. This reaction, often carried out in the presence of a base to neutralize the HCl byproduct, is a cornerstone of medicinal chemistry and materials science, as the sulfonamide functional group is a key pharmacophore in many biologically active compounds.

The versatility of this reaction allows for the introduction of a vast range of substituents on the nitrogen atom, including alkyl, aryl, and heterocyclic moieties. This modularity is crucial for the systematic exploration of structure-activity relationships in drug discovery programs. For instance, various substituted pyridosulfonamide derivatives have been synthesized by reacting 6-aminopyridine-3-sulfonyl chloride with different heterocyclic aromatic amines magtech.com.cn. While this example uses a different substituted pyridine, the underlying reactivity of the sulfonyl chloride group is directly analogous to that of this compound.

The synthesis of novel smolecule.comnih.govmpg.detriazolo[4,3-a]pyridine sulfonamides as potential antimalarial agents showcases the power of this approach. In this synthesis, 2-chloropyridine-3-sulfonyl chloride was treated with various primary anilines to produce a library of 2-chloro-N-(aryl)pyridinesulfonamides, which were then further elaborated into complex heterocyclic systems mdpi.com. This highlights the role of pyridine sulfonyl chlorides as key intermediates in the construction of diverse and medicinally relevant scaffolds.

Table 2: Synthesis of N-Substituted Sulfonyl Amides

| Amine | Reagents and Conditions | Product |

|---|---|---|

| Primary Amine (R-NH₂) | Base (e.g., pyridine, triethylamine) | 4-Methyl-N-(R)-pyridine-3-sulfonamide |

| Secondary Amine (R₂NH) | Base (e.g., pyridine, triethylamine) | 4-Methyl-N,N-(R)₂-pyridine-3-sulfonamide |

Role in Complex Heterocyclic Compound Synthesis

Beyond the direct formation of sulfonamides and sulfonic acids, this compound can serve as a key building block in the synthesis of more complex, fused heterocyclic systems. The pyridine ring itself can be a part of a larger, polycyclic framework, and the sulfonyl group can be used to direct or facilitate cyclization reactions.

An illustrative example of the potential of pyridine sulfonyl chlorides in this area is the synthesis of novel smolecule.comnih.govmpg.detriazolo[4,3-a]pyridine sulfonamides. Starting from 2-chloropyridine-3-sulfonyl chloride, a multi-step synthesis involving the formation of a sulfonamide, displacement of the chloride with hydrazine, and subsequent cyclization with orthoesters leads to the formation of a fused triazolopyridine ring system mdpi.com. This strategy demonstrates how the sulfonyl chloride functionality can be carried through several synthetic steps to ultimately become part of a complex heterocyclic scaffold.

While direct examples specifically utilizing this compound in the synthesis of such complex fused systems are not extensively documented in readily available literature, the chemical principles established with analogous pyridine sulfonyl chlorides strongly suggest its applicability in similar synthetic endeavors. The presence of the methyl group could influence the reactivity and regioselectivity of cyclization reactions, potentially offering pathways to unique molecular architectures.

Utility in Tandem Reactions and Cascade Processes

The reactivity of the sulfonyl chloride group, in concert with the pyridine nucleus, can be harnessed to initiate or participate in tandem and cascade reactions, allowing for the rapid construction of molecular complexity from simple starting materials. These processes, where multiple bond-forming events occur in a single synthetic operation, are highly valued for their efficiency and atom economy.

A notable example of a cascade reaction involving a sulfonylation step is the visible-light-induced radical cascade sulfonylation/cyclization for the synthesis of indole-fused pyridine derivatives. In this process, a sulfonyl radical is generated and participates in a cascade of reactions leading to the formation of a complex heterocyclic system smolecule.comnih.gov. Although this specific example does not employ this compound as the sulfonyl radical precursor, it demonstrates the principle of using a sulfonylation reaction to trigger a cascade cyclization. The potential to generate a 4-methylpyridine-3-sulfonyl radical from the corresponding sulfonyl chloride opens up possibilities for its use in similar radical-mediated cascade processes.

Furthermore, the reaction of 4-alkylpyridines with aryl sulfonyl chlorides can proceed via an initial N-sulfonylation of the pyridine nitrogen. This activates the picolyl position (the methyl group) towards deprotonation, forming an alkylidene dihydropyridine (B1217469) intermediate which can then undergo further reactions mdpi.comnih.govacs.orgacs.org. This mechanistic pathway suggests that this compound could potentially react with other nucleophiles at the methyl group under appropriate conditions, setting the stage for tandem functionalization of both the sulfonyl group and the methyl group.

Development of Novel Reagents and Methodologies Based on Sulfonyl Chloride Reactivity

The inherent reactivity of the sulfonyl chloride group has been exploited to develop new synthetic methodologies. While specific novel reagents derived directly from this compound are not widely reported, the broader class of sulfonyl chlorides has been central to the development of new synthetic strategies.

For instance, a method for the late-stage conversion of primary sulfonamides into highly reactive sulfonyl chlorides has been developed using a pyrylium (B1242799) salt nih.gov. This allows for the diversification of complex molecules at a late stage in a synthetic sequence. A molecule containing the 4-methylpyridine-3-sulfonamide (B1598213) moiety could, in principle, be converted back to the sulfonyl chloride and then reacted with a different nucleophile, demonstrating a "catch-and-release" type of functionalization strategy.

The development of new methods for the synthesis of sulfonamides, a primary application of sulfonyl chlorides, is an active area of research cbijournal.com. These advancements often focus on milder reaction conditions, broader substrate scope, and improved functional group tolerance. As a readily available building block, this compound is a valuable tool for validating and applying these new methodologies.

Spectroscopic and Structural Elucidation of 4 Methylpyridine 3 Sulfonyl Chloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 4-Methylpyridine-3-sulfonyl chloride. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the number and connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methyl group and the three aromatic protons on the pyridine (B92270) ring. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl chloride group and the electron-donating nature of the methyl group. Based on data from analogous compounds such as 4-methyl-3-nitropyridine, the following chemical shifts can be predicted:

Methyl Protons (H-7): A singlet appearing in the upfield region, typically around δ 2.4-2.6 ppm.

Pyridine Ring Protons:

H-2: A singlet or a narrow doublet, expected to be the most downfield proton due to its proximity to the nitrogen atom and the sulfonyl chloride group, likely in the range of δ 8.8-9.0 ppm.

H-6: A doublet, influenced by the nitrogen atom, with an expected chemical shift around δ 8.6-8.8 ppm.

H-5: A doublet, coupled to H-6, appearing further upfield compared to H-2 and H-6, likely in the region of δ 7.4-7.6 ppm.

The coupling constants (J-values) between adjacent protons (e.g., H-5 and H-6) would provide further confirmation of their relative positions.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C2 | - | ~152-155 |

| C3 | - | ~135-138 |

| C4 | - | ~148-151 |

| C5 | 7.4-7.6 (d) | ~124-127 |

| C6 | 8.6-8.8 (d) | ~150-153 |

| CH₃ | 2.4-2.6 (s) | ~18-21 |

| H2 | 8.8-9.0 (s) | - |

| H5 | 7.4-7.6 (d) | - |

| H6 | 8.6-8.8 (d) | - |

(s = singlet, d = doublet)

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is crucial for identifying the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound will be dominated by strong absorption bands characteristic of the sulfonyl chloride and the substituted pyridine ring. Key expected vibrational modes include:

S=O Asymmetric and Symmetric Stretching: Two strong bands are characteristic of the sulfonyl chloride group, typically appearing in the regions of 1370-1390 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).

C=C and C=N Stretching: Vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is observed just below 3000 cm⁻¹.

S-Cl Stretching: A weaker absorption band for the S-Cl stretch is expected in the lower frequency region, around 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The Raman spectrum would also show characteristic bands for the pyridine ring and the sulfonyl chloride group. The symmetric S=O stretching vibration often gives a strong Raman signal. The pyridine ring breathing mode, a symmetric vibration of the entire ring, is also typically a strong feature in the Raman spectrum of pyridine derivatives, expected around 1000-1040 cm⁻¹ researchgate.netnih.gov.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| SO₂Cl | Asymmetric S=O Stretch | 1370-1390 |

| SO₂Cl | Symmetric S=O Stretch | 1170-1190 |

| Pyridine Ring | C=C and C=N Stretch | 1400-1600 |

| Aromatic C-H | C-H Stretch | >3000 |

| Methyl C-H | C-H Stretch | <3000 |

| SO₂Cl | S-Cl Stretch | 500-600 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Interpretation

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₆H₆ClNO₂S) is approximately 191.64 g/mol .

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight. The presence of chlorine would result in a characteristic isotopic pattern for the molecular ion, with a peak at M+2 having an intensity of about one-third that of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Fragmentation Pattern: The fragmentation of this compound is expected to proceed through several key pathways, based on studies of related pyridine sulfonyl derivatives nih.govnih.gov. Common fragmentation mechanisms include:

Loss of Cl: Cleavage of the S-Cl bond would result in a fragment ion at [M-Cl]⁺.

Loss of SO₂: A common fragmentation pathway for sulfonyl compounds is the elimination of sulfur dioxide, leading to a fragment at [M-SO₂]⁺.

Loss of SO₂Cl: Cleavage of the C-S bond would result in a fragment corresponding to the 4-methylpyridinyl cation, [M-SO₂Cl]⁺.

Pyridine Ring Fragmentation: Further fragmentation of the pyridine ring can also occur.

Predicted Mass Spectrometry Data for this compound

| Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M]⁺ | C₆H₆ClNO₂S⁺ | 191/193 |

| [M-Cl]⁺ | C₆H₆NO₂S⁺ | 156 |

| [M-SO₂]⁺ | C₆H₆ClN⁺ | 127/129 |

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis of Related Compounds

While a crystal structure for this compound itself may not be readily available in the public domain, X-ray crystallography of closely related 4-methylpyridine (B42270) derivatives provides valuable insights into the expected solid-state conformation and intermolecular interactions.

X-ray diffraction studies on single crystals of compounds containing the 4-methylpyridine moiety reveal details about bond lengths, bond angles, and torsional angles amanote.comresearchgate.net. For this compound, a crystal structure would definitively establish the geometry around the sulfur atom, which is expected to be tetrahedral. It would also reveal the rotational conformation of the sulfonyl chloride group relative to the pyridine ring.

Furthermore, analysis of the crystal packing would elucidate the nature of intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds, which can influence the physical properties of the solid material. The planarity of the pyridine ring and the orientation of the substituents would be determined with high precision.

Chromatographic Techniques for Purity Assessment and Isolation of Reaction Products

Chromatographic techniques are essential for assessing the purity of this compound and for the isolation of this compound from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used method for the analysis of sulfonyl chlorides and their derivatives. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic acid or a buffer, would be suitable for the separation of this compound from its starting materials, byproducts, and degradation products researchgate.netpatsnap.com. Detection is typically achieved using a UV detector, as the pyridine ring is a strong chromophore.

Gas Chromatography (GC): Gas chromatography can also be employed for the analysis of this compound, provided the compound is thermally stable and sufficiently volatile. A non-polar or medium-polarity capillary column would likely be used. However, the reactivity of the sulfonyl chloride group can sometimes lead to degradation in the hot injector or on the column, making HPLC a more robust method for purity determination patsnap.com. Derivatization may sometimes be employed to improve the thermal stability and chromatographic behavior of sulfonyl chlorides for GC analysis.

Both HPLC and GC methods, once developed, must be validated to ensure they are accurate, precise, and specific for the intended purpose of purity assessment or quantitative analysis.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of 4-methylpyridine-3-sulfonyl chloride. These calculations can provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.

DFT calculations on analogous pyridine (B92270) derivatives have been successfully used to determine optimized geometries, including bond lengths and angles. For instance, studies on 5-(trifluoromethyl)pyridine-2-thiol (B7722606) using B3LYP and HSEH1PBE functionals have provided detailed geometric parameters. journaleras.com For this compound, similar calculations would reveal the precise bond lengths of the C-S, S-O, and S-Cl bonds, as well as the geometry of the pyridine ring, which is influenced by the electron-donating methyl group and the electron-withdrawing sulfonyl chloride group.

Key reactivity descriptors that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting a molecule's reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl group, indicating susceptibility to electrophilic attack. Conversely, a positive potential would be expected around the sulfur atom, making it a target for nucleophiles.

Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis can quantify the partial charges on each atom. This data is essential for understanding the polarity of bonds and predicting sites of reaction.

While specific DFT data for this compound is not abundant in the literature, studies on similar aromatic sulfonyl chlorides provide a basis for what to expect. For example, the solvolysis of a series of 4-X-benzenesulfonyl chlorides has been studied, indicating the influence of substituents on reactivity. cdnsciencepub.com

Table 1: Hypothetical Electronic Properties of this compound based on DFT Calculations

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Moderate | Indicates susceptibility to oxidation and electrophilic attack. |

| LUMO Energy | Low | Suggests a propensity to accept electrons in reactions. |

| HOMO-LUMO Gap | Moderate | Reflects a balance between stability and reactivity. |

| Dipole Moment | Significant | Arises from the electronegativity differences between atoms. |

| MEP Minima | Located on N and O atoms | Indicates primary sites for electrophilic interaction. |

Modeling of Reaction Pathways and Transition State Geometries

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them.

A common reaction of sulfonyl chlorides is nucleophilic substitution at the sulfur atom. For the reaction of this compound with a nucleophile (e.g., an amine to form a sulfonamide), computational methods can be used to model the reaction pathway. The generally accepted mechanism for nucleophilic attack on sulfonyl chlorides is a concerted SN2-like process, often involving a trigonal bipyramidal transition state. cdnsciencepub.comnih.gov

The modeling process would involve:

Locating Stationary Points: Optimization algorithms are used to find the minimum energy structures of the reactants, products, and any intermediates.

Transition State Searching: Specialized algorithms are employed to locate the saddle point on the potential energy surface that corresponds to the transition state. This involves finding a structure that is a minimum in all vibrational modes except for one, which corresponds to the reaction coordinate.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products will have all real frequencies, while a transition state will have exactly one imaginary frequency.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming the proposed mechanism.

Studies on the methanolysis of aromatic sulfonyl chlorides catalyzed by pyridine have provided insights into the kinetics and mechanism of such reactions, suggesting that the pyridine acts as a nucleophilic catalyst. rsc.org For this compound, similar computational studies could elucidate the role of the pyridine nitrogen and the methyl group in modulating the reactivity of the sulfonyl chloride group.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry allows for the a priori prediction of various spectroscopic parameters, which can be invaluable for structure elucidation and the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a well-established computational task. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach. mdpi.com The process involves:

Optimizing the molecular geometry.

Calculating the magnetic shielding tensors for each nucleus.

Referencing the calculated shielding values to a standard compound (e.g., tetramethylsilane, TMS) to obtain the chemical shifts.

For this compound, one would expect characteristic signals for the aromatic protons on the pyridine ring, with their chemical shifts influenced by the positions of the methyl and sulfonyl chloride groups. Experimental 1H NMR data for 2-, 3-, and 4-methylpyridine (B42270) can provide a baseline for the expected shifts of the pyridine ring protons. uci.educhemicalbook.com The protons on the carbon adjacent to the sulfonyl chloride group would likely be the most deshielded among the ring protons.

Table 2: Predicted 1H NMR Chemical Shifts for this compound (Hypothetical)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H2 | ~8.8 | s |

| H5 | ~7.5 | d |

| H6 | ~8.6 | d |

IR Frequencies: Infrared (IR) spectroscopy is a key technique for identifying functional groups. Computational methods can predict the vibrational frequencies and intensities of a molecule. After geometry optimization, a frequency calculation is performed. The resulting vibrational modes can be animated to visualize the atomic motions associated with each absorption band.

For this compound, the most characteristic IR bands would be due to the S=O stretching vibrations of the sulfonyl chloride group. These typically appear as two strong bands in the regions of 1370-1410 cm-1 (asymmetric stretch) and 1166-1204 cm-1 (symmetric stretch). acdlabs.com Other expected vibrations include C-H stretching of the aromatic ring and the methyl group, and C=C and C=N stretching vibrations of the pyridine ring. Computational studies on sulfonamides have shown that semi-empirical methods can provide a good match to experimental IR spectra. researchgate.net

Conformation Analysis and Molecular Dynamics Simulations

While this compound is a relatively rigid molecule, it possesses some conformational flexibility, primarily related to the rotation around the C-S bond.

Conformation Analysis: A conformational analysis can be performed computationally to identify the most stable arrangement of the sulfonyl chloride group relative to the pyridine ring. This typically involves a potential energy surface scan, where the energy of the molecule is calculated as a function of the dihedral angle defining the rotation around the C-S bond. The results would indicate the global minimum energy conformer and any other low-energy conformers, as well as the energy barriers to rotation. Understanding the preferred conformation is important as it can influence the molecule's reactivity and intermolecular interactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound in different environments, such as in a solvent or interacting with other molecules. In an MD simulation, the classical equations of motion are solved for all atoms in the system over a period of time, generating a trajectory of atomic positions and velocities.

From an MD simulation, one can analyze:

Solvation Structure: How solvent molecules arrange around the solute.

Hydrogen Bonding Dynamics: If applicable, the formation and breaking of hydrogen bonds.

Conformational Dynamics: The transitions between different conformations over time.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their measured reactivity. These models are typically developed using statistical methods, such as multiple linear regression or machine learning algorithms.

For a series of substituted pyridine-3-sulfonyl chlorides, a QSRR model could be developed to predict their reactivity (e.g., the rate constant for a particular reaction) based on calculated molecular descriptors. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), or topological in nature.

The development of a QSRR model for the reactivity of sulfonyl chlorides would involve:

Synthesizing and experimentally measuring the reactivity of a training set of compounds.

Calculating a wide range of molecular descriptors for each compound in the training set.

Using statistical methods to build a mathematical model that relates the descriptors to the observed reactivity.

Validating the model using an external test set of compounds.

Such a model could then be used to predict the reactivity of new, unsynthesized pyridine sulfonyl chloride derivatives, thereby guiding the design of molecules with desired reactivity profiles. A study on the QSRR of quinolone and sulfonamide antibacterial agents demonstrates the utility of this approach in understanding how molecular features influence chemical behavior. researchgate.net

Future Research Directions and Emerging Paradigms

Development of Catalytic Methods for Enhanced Selectivity and Efficiency

Future research will likely prioritize the development of novel catalytic systems for the synthesis and subsequent reactions of 4-Methylpyridine-3-sulfonyl chloride. While traditional methods for producing pyridine-3-sulfonyl chloride often involve stoichiometric reagents, the use of catalysts offers significant advantages in terms of efficiency and selectivity. google.com For instance, copper catalysts have been utilized in the synthesis of pyridine-3-sulfonyl chloride from a diazonium salt of 3-aminopyridine (B143674). google.com Further research could explore a broader range of transition metal catalysts to improve yield and reduce waste in the sulfonyl chlorination step.

Another promising avenue is the catalytic activation of the picolyl C-H bond in 4-alkylpyridines for sulfonylation reactions. acs.orgacs.org Research has shown that 4-picoline derivatives can be converted to the corresponding aryl picolyl sulfones using aryl sulfonyl chlorides in the presence of a catalytic amount of DMAP (4-Dimethylaminopyridine). acs.orgacs.org This suggests the potential for developing catalytic methods that directly functionalize the methyl group of 4-methylpyridine (B42270) derivatives, offering alternative pathways to complex sulfonyl compounds. The development of catalysts for the synthesis of methylpyridines themselves is also an active area of research, which could indirectly impact the production of its derivatives. semanticscholar.org

Future work could focus on designing catalysts that offer regioselective control during the sulfonyl chlorination of the pyridine (B92270) ring, minimizing the formation of unwanted isomers and simplifying purification processes. google.com

Integration into Flow Chemistry and Continuous Synthesis Protocols

The integration of this compound synthesis into flow chemistry and continuous manufacturing represents a significant paradigm shift from traditional batch processing. mdpi.com Continuous flow protocols offer substantial improvements in safety, control, and scalability, particularly for highly exothermic and potentially hazardous reactions commonly used in the synthesis of sulfonyl chlorides. rsc.orgchemrxiv.org

The use of continuous stirred-tank reactors (CSTRs) and automated control systems can lead to significant improvements in process consistency, reliability, and spacetime yield. mdpi.comresearchgate.net For example, a continuous process for aryl sulfonyl chlorides demonstrated a spacetime yield of 0.139 g mL⁻¹ h⁻¹, nearly double that of the optimized batch process (0.072 g mL⁻¹ h⁻¹). mdpi.com This approach allows for exquisite control over reaction parameters such as temperature and residence time, which can minimize byproduct formation and circumvent thermal runaway. rsc.orgchemrxiv.org

Future research will likely focus on developing robust, end-to-end continuous systems that telescope multiple reaction steps, from the initial formation of the sulfonyl chloride to its subsequent derivatization, thus streamlining the production of active pharmaceutical ingredients and other fine chemicals. illinois.edu

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Aryl Sulfonyl Chlorides

| Parameter | Optimized Batch Process | Continuous Flow Process |

|---|---|---|

| Production Scale | ~65 g in 6.5 h | 500 g in 12 h |

| Spacetime Yield | 0.072 g mL⁻¹ h⁻¹ | 0.139 g mL⁻¹ h⁻¹ |

| Safety Profile | Higher risk of thermal runaway | Improved safety via superior heat and mass transfer |

| Process Control | Manual or semi-automated | Fully automated with real-time monitoring |

Exploration of Sustainable and Green Chemistry Approaches

In line with the growing emphasis on environmental responsibility, future research will increasingly explore sustainable and green chemistry approaches for the synthesis of this compound. A key objective is to replace hazardous reagents and minimize waste generation. patsnap.comgoogle.com Traditional methods often employ reagents like phosphorus pentachloride or phosphorus oxychloride, which are dangerous and produce significant acidic waste. google.comgoogle.com

Green chemistry initiatives focus on alternative reagents and reaction conditions. patsnap.com For example, methods have been developed for 3-pyridinesulfonyl chloride synthesis that avoid phosphorus pentachloride and phosphorus oxychloride, although yields have been a challenge. google.com One approach involves the reaction of 3-aminopyridine via a diazo-reaction followed by a substitution reaction using an aqueous solution of sulfurous acid, which can be prepared from sulfur dioxide or thionyl chloride and water. patsnap.comgoogle.com This method has the potential to reduce production costs, allow for milder reaction conditions, and shorten reaction times. patsnap.com

Future investigations could focus on optimizing these greener routes, exploring recyclable catalysts, and utilizing more benign solvent systems to further enhance the environmental profile of the synthesis.

Investigation of New Reaction Modalities and Multicomponent Reactions

This compound is a prime candidate for exploration in new reaction modalities, particularly multicomponent reactions (MCRs). nih.gov MCRs are powerful tools in synthetic chemistry that allow for the combination of three or more reagents in a single, one-pot operation to create complex molecules, significantly accelerating the synthesis of compound libraries for drug discovery. nih.govdovepress.com

The reactive sulfonyl chloride group can act as a versatile functional handle in MCRs. For instance, it could be incorporated into isocyanide-based MCRs like the Ugi or Passerini reactions. nih.gov In a potential Ugi-type reaction, this compound could be used to generate a sulfonamide in situ, which could then participate as the acidic component, leading to highly functionalized and structurally diverse products. The modular nature of MCRs would allow for rapid variation of the substituents on the final molecule. nih.gov

The development of novel MCRs that incorporate sulfonyl chlorides could provide efficient access to complex heterocyclic scaffolds. researchgate.netnih.gov This approach aligns with the demand in medicinal chemistry for new chemotypes with rich topological features, such as quaternary and chiral centers. nih.gov Future research in this area will focus on designing and validating new MCRs where this compound serves as a key building block, expanding its synthetic utility far beyond its current applications.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-aminopyridine |

| Pyridine-3-sulfonyl chloride |

| DMAP (4-Dimethylaminopyridine) |

| Phosphorus pentachloride |

| Phosphorus oxychloride |

| Sulfur dioxide |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.